molecular formula C18H13Cl2NOS B2782540 1-{2-[(2,4-Dichlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone CAS No. 400076-26-8

1-{2-[(2,4-Dichlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone

Cat. No.: B2782540
CAS No.: 400076-26-8
M. Wt: 362.27
InChI Key: PANFXVXESXKVES-UHFFFAOYSA-N
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Description

1-{2-[(2,4-Dichlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone (CAS 400076-26-8) is a chemical compound provided for research and experimental purposes. With a molecular formula of C18H13Cl2NOS and a molecular weight of 226.703 g/mol, this compound belongs to a class of quinoline derivatives incorporating a dichlorophenylsulfanyl group . Compounds featuring quinoline and related heterocyclic cores, such as triazoles, are of significant interest in medicinal chemistry and drug discovery for their diverse biological activities . The specific structural motifs present in this molecule suggest potential for investigation in various biochemical pathways. As a research chemical, it serves as a valuable building block or intermediate for scientists exploring the synthesis of novel complex molecules, studying structure-activity relationships (SAR), or developing new synthetic methodologies, including modern green chemistry approaches like microwave-assisted synthesis . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions, including the use of protective glasses, gloves, and masks to avoid skin contact .

Properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)sulfanyl-4-methylquinolin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NOS/c1-10-13-5-3-4-6-15(13)21-18(17(10)11(2)22)23-16-8-7-12(19)9-14(16)20/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANFXVXESXKVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)SC3=C(C=C(C=C3)Cl)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{2-[(2,4-Dichlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the 2,4-dichlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where the quinoline core is reacted with 2,4-dichlorobenzene in the presence of a base.

    Attachment of the sulfanyl group: This can be done through a thiolation reaction, where a suitable thiol reagent is used to introduce the sulfanyl group onto the quinoline ring.

    Final modification: The ethanone group is introduced through an acylation reaction, typically using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-{2-[(2,4-Dichlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ethanone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, where nucleophiles such as amines or thiols can replace the chlorine atoms.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-{2-[(2,4-Dichlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone exhibit significant antimicrobial properties. A study published in the International Journal of Molecular Sciences highlighted the antibacterial activities of quinoline derivatives against various Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar efficacy .

Case Study:
In vitro testing has shown that derivatives with similar structural motifs demonstrate Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics. For instance, compounds exhibiting a quinoline backbone have been reported to inhibit Staphylococcus aureus and Escherichia coli effectively .

Nonlinear Optical Properties

The compound's unique structure may contribute to nonlinear optical (NLO) properties, making it a candidate for applications in photonics. Research into related compounds has demonstrated that certain quinoline derivatives can be utilized in NLO devices due to their ability to generate second harmonic generation (SHG) signals .

Data Table: NLO Properties of Quinoline Derivatives

Compound NameSHG EfficiencyApplication Area
Compound AHighLaser technology
Compound BModerateOptical switching
This compoundTBDTBD

Synthetic Pathways

The synthesis of this compound involves multi-step processes typically starting from readily available quinoline derivatives. Various synthetic routes have been explored to optimize yield and purity.

Synthesis Example:
A common synthetic route includes the reaction of 4-methylquinoline with dichlorophenyl sulfide under controlled conditions, yielding the desired product with high selectivity .

Potential in Drug Development

Given its structural features and preliminary bioactivity data, there is potential for further development of this compound as a lead candidate for new antimicrobial agents or as a scaffold for designing novel drugs targeting specific diseases.

Future Directions:
Ongoing research should focus on:

  • Detailed pharmacokinetic studies.
  • Structure-activity relationship (SAR) analyses.
  • Exploration of combination therapies with existing antibiotics.

Mechanism of Action

The mechanism of action of 1-{2-[(2,4-Dichlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to intercalate with DNA, potentially disrupting DNA replication and transcription. Additionally, the sulfanyl group can interact with thiol-containing enzymes, inhibiting their activity. These interactions contribute to the compound’s antimicrobial and anticancer effects.

Comparison with Similar Compounds

1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}ethanone

  • Molecular Formula: C₁₉H₁₇NOS
  • Molecular Weight : 307.41 g/mol .
  • Key Differences: The 2,4-dichlorophenyl group in the target compound is replaced with a 4-methylphenyl substituent.

1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone

  • Molecular Formula: C₁₉H₁₆ClNOS
  • Molecular Weight : 341.85 g/mol .
  • Key Differences :
    • Substitution of the 2,4-dichlorophenyl group with a 4-chlorobenzyl moiety.
    • Increased molecular weight due to the benzyl group.
  • Implications : The benzyl group may improve membrane permeability but could reduce target specificity due to bulkier steric effects .

Sulfur-Containing Analogues with Varied Substituents

1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone

  • Molecular Formula : C₁₄H₁₀Cl₂O₃S
  • Molecular Weight : 329.2 g/mol .
  • Key Differences: Replacement of the sulfanyl (S–) group with a sulfonyl (SO₂–) group. Absence of the quinoline ring system.
  • Implications : The sulfonyl group increases electron-withdrawing effects, enhancing stability but reducing nucleophilic reactivity. This compound’s simpler structure may favor synthetic scalability but limit bioactivity diversity .

1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone

  • Molecular Formula : C₁₀H₇Cl₂N₃O
  • Synthesis : Prepared via N-alkylation of 1H-1,2,3-triazole .
  • Key Differences: The quinoline core is absent; instead, a triazole ring is attached to the ethanone backbone.
  • Implications: Triazole derivatives are known for antifungal activity (e.g., binding to CYP51 enzymes), suggesting the target quinoline compound may share similar mechanisms but with enhanced pharmacokinetics due to its fused aromatic system .

Antifungal and Pesticidal Analogues

Imazalil (1-(2-(2,4-Dichlorophenyl)-2-(2-propenyloxy)ethyl)-1H-imidazole)

  • Molecular Formula : C₁₄H₁₄Cl₂N₂O
  • Use : Broad-spectrum fungicide .
  • Key Differences: Contains an imidazole ring instead of quinoline. Ethyl-propenyloxy chain enhances systemic mobility in plants.
  • Implications: The target compound’s quinoline scaffold may offer greater rigidity and binding affinity to fungal targets but lower solubility than Imazalil .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Structural Features Potential Applications
Target Compound C₁₈H₁₃Cl₂NOS 362.3 5.9 Quinoline + 2,4-dichlorophenylsulfanyl Antifungal, pesticidal
1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}ethanone C₁₉H₁₇NOS 307.4 N/A Quinoline + 4-methylphenylsulfanyl Research (metabolic studies)
1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone C₁₄H₁₀Cl₂O₃S 329.2 N/A Sulfonyl group + dichlorophenyl Chemical intermediates
Imazalil C₁₄H₁₄Cl₂N₂O 297.2 3.8 Imidazole + propenyloxy chain Agricultural fungicide

Research Findings and Implications

  • Lipophilicity vs. Bioactivity : The target compound’s high XLogP3 (5.9) suggests strong membrane penetration, critical for intracellular antifungal action. However, analogues with sulfonyl groups (e.g., ) may exhibit reduced cytotoxicity due to lower lipid solubility.
  • Chlorine Substitution : The 2,4-dichlorophenyl group in the target compound likely enhances halogen bonding with fungal CYP51 enzymes, a mechanism shared with Imazalil .

Biological Activity

1-{2-[(2,4-Dichlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone, with the CAS number 400076-26-8, is a synthetic compound notable for its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H13Cl2NOSC_{18}H_{13}Cl_{2}NOS, and it has a molar mass of 362.27 g/mol. The compound features a quinoline core substituted with a 2,4-dichlorophenyl group and a sulfanyl group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC18H13Cl2NOS
Molar Mass362.27 g/mol
CAS Number400076-26-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The quinoline core allows the compound to intercalate with DNA, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition : The sulfanyl group can interact with thiol-containing enzymes, inhibiting their activity and contributing to antimicrobial and anticancer effects.

Biological Activities

This compound has shown promise in several biological assays:

Antimicrobial Activity : Preliminary studies indicate that the compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties : Research has suggested that this compound may inhibit cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The exact pathways involved are still under investigation but may include apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in PubMed highlighted the synthesis of related compounds that exhibited strong antibacterial activity against resistant strains of bacteria. The study suggested that modifications in the structure could enhance efficacy further .
  • Cytotoxicity in Cancer Models : Research conducted on the cytotoxic effects of similar quinoline derivatives indicated that compounds with a similar structure could induce apoptosis in cancer cells through mitochondrial pathways .
  • Mechanistic Insights : A mechanistic study explored how quinoline derivatives interact with specific proteins involved in cancer progression, providing insights into their potential as therapeutic agents .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared to other structurally related compounds:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism
1-{2-[(2,4-Dichlorophenyl)sulfanyl]-4-methylquinolin-3-yl}-1-ethanoneModerateStrongDNA intercalation
2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acidWeakModerateEnzyme inhibition

Q & A

Q. Table 1: Key Crystallographic Parameters (Example from )

ParameterValue
Space GroupP2₁/c
a, b, c (Å)10.25, 14.78, 12.34
β (°)98.7
R-factor (%)4.2
C–Cl Bond Length (Å)1.72–1.74

Q. Table 2: Synthetic Optimization Variables

VariableOptimal Range
Reaction Temperature80–100°C
Catalyst Loading5–10 mol% CuI
SolventToluene/DMF (3:1)

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